tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate
Overview
Description
Tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C13H14ClFN2O2 and its molecular weight is 284.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, is synthesized through substitution reactions. Its structure is confirmed by spectroscopy, X-ray diffraction, and DFT calculations, with applications in crystallographic and conformational analysis (Ye et al., 2021).
A mild and scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate has been developed, providing a safer alternative for large-scale production. This method is extended to various indazole, benzotriazole, imidazole, indole, and pyrazole derivatives (Hong et al., 2020).
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been synthesized and characterized, revealing its potential in antibacterial and anthelmintic applications. Its molecular structure has been confirmed by single crystal XRD data (Sanjeevarayappa et al., 2015).
Indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives are synthesized through in-situ reduction and cyclization reactions, highlighting their potential in the development of new chemical structures (Chen et al., 2019).
The vinylfluoro group, as demonstrated in tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, is shown to be an acetonyl cation equivalent, opening avenues for synthesizing pipecolic acid derivatives (Purkayastha et al., 2010).
A novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid from tert-butyl acrylate and chloromethyl phenyl sulfoxide has been elaborated, indicating the compound's versatility in synthesizing complex molecular structures (Toyota et al., 1996).
Properties
IUPAC Name |
tert-butyl 5-(chloromethyl)-6-fluoroindazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c1-13(2,3)19-12(18)17-11-5-10(15)8(6-14)4-9(11)7-16-17/h4-5,7H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCDYVKRXHLDDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)CCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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